molecular formula C10F19N B1597773 Perfluorodecanonitrile CAS No. 379215-40-4

Perfluorodecanonitrile

Cat. No.: B1597773
CAS No.: 379215-40-4
M. Wt: 495.08 g/mol
InChI Key: QXBUHLMUCFBZOL-UHFFFAOYSA-N
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Description

Perfluorodecanonitrile is a perfluorinated compound with the molecular formula C10F19N. It is characterized by its high thermal and chemical stability due to the strong carbon-fluorine bonds. This compound is typically a colorless to light yellow liquid with a boiling point of 144-147°C and a density of approximately 1.701 g/cm³ .

Preparation Methods

Synthetic Routes and Reaction Conditions: Perfluorodecanonitrile can be synthesized through various methods, including the fluorination of decanonitrile using elemental fluorine or other fluorinating agents. The reaction is typically carried out under controlled conditions to ensure complete fluorination and to avoid the formation of by-products.

Industrial Production Methods: Industrial production of this compound often involves the use of electrochemical fluorination (ECF) or direct fluorination techniques. These methods allow for the large-scale production of the compound with high purity and yield. The reaction conditions, such as temperature, pressure, and the choice of fluorinating agent, are optimized to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: Perfluorodecanonitrile undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the nitrile group can be replaced by other functional groups.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: Under acidic or basic conditions, this compound can be hydrolyzed to form perfluorodecanoic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Hydrolysis: Acidic conditions (e.g., HCl) or basic conditions (e.g., NaOH) are employed.

Major Products:

    Substitution: Various substituted perfluorodecanonitriles.

    Reduction: Perfluorodecylamine.

    Hydrolysis: Perfluorodecanoic acid.

Scientific Research Applications

Perfluorodecanonitrile has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of perfluorodecanonitrile involves its interaction with various molecular targets and pathways. Due to its high stability and resistance to degradation, it can persist in biological systems and the environment. It may interact with cellular membranes and proteins, potentially affecting cellular functions and signaling pathways. The exact molecular targets and pathways are still under investigation, but it is known to influence processes such as protein kinase C activity and calcium homeostasis .

Comparison with Similar Compounds

Perfluorodecanonitrile is part of a broader class of perfluorinated compounds, which include:

  • Perfluorooctanoic acid (PFOA)
  • Perfluorooctanesulfonic acid (PFOS)
  • Perfluorodecanoic acid

Uniqueness: While PFOA and PFOS are well-known for their environmental persistence and toxicity, this compound’s specific properties and applications are still being explored .

Properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-nonadecafluorodecanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10F19N/c11-2(12,1-30)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)10(27,28)29
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXBUHLMUCFBZOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10F19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30379796
Record name Perfluorodecanonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379215-40-4
Record name Perfluorodecanonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30379796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nonadecafluorodecanenitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Perfluorodecanonitrile
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Perfluorodecanonitrile
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Perfluorodecanonitrile
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Perfluorodecanonitrile
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Perfluorodecanonitrile
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Perfluorodecanonitrile

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